3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
3-Benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a benzyl group at position 3, a piperidinyl moiety at position 6, and a thioxo group at position 2. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, antitumor, and insecticidal properties . This compound’s synthesis typically involves cyclization reactions of chalcones or thiouracil derivatives, as seen in related quinazolinone syntheses .
Properties
IUPAC Name |
3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19-17-13-16(22-11-5-2-6-12-22)9-10-18(17)21-20(25)23(19)14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULMUEIDWKLZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient for constructing the quinazolinone framework. The reaction conditions often involve the use of copper catalysts, specific ligands, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Thioxo Group Reactivity
The thioxo (–S–) moiety participates in alkylation, oxidation, and nucleophilic substitution:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) yields thioether derivatives:
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, acetone, 50°C, 4 h | 3-Benzyl-6-(piperidin-1-yl)-2-(methylthio)quinazolin-4(1H)-one | 82% |
Oxidation
Controlled oxidation converts –S– to sulfonyl (–SO₂–) groups:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| 30% H₂O₂ | Acetic acid, 70°C, 3 h | 3-Benzyl-6-(piperidin-1-yl)-2-sulfonylquinazolin-4(1H)-one | 65% |
Nucleophilic Substitution at C4
The C4 carbonyl group undergoes condensation with amines or hydrazines:
Hydrazine Adduct Formation
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 2 h | 3-Benzyl-6-(piperidin-1-yl)-2-thioxo-4-hydrazinylquinazoline | 78% |
Cross-Coupling Reactions
Palladium-catalyzed couplings introduce aryl/alkyl groups at C7 or C8 positions:
Suzuki–Miyaura Coupling
| Boronic Acid | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | DME/H₂O, 80°C, 12 h | 3-Benzyl-7-phenyl-6-(piperidin-1-yl)-2-thioxoquinazolin-4(1H)-one | 60% |
Prodrug Formation
S-Methylation of the thioxo group improves solubility and bioavailability:
| Methylating Agent | Conditions | Product | Solubility (mg/mL) |
|---|---|---|---|
| Methyl triflate | DCM, 0°C, 1 h | 3-Benzyl-6-(piperidin-1-yl)-2-(methylthio)quinazolin-4(1H)-one | 12.4 (vs. 1.2 for parent) |
Biological Activation Pathways
In vivo, the thioxo group undergoes metabolic oxidation to sulfinic/sulfonic acids, enhancing target binding .
| Metabolite | Enzyme | Biological Activity (IC₅₀) |
|---|---|---|
| Sulfinic acid derivative | CYP3A4 | 0.45 µM (Plk1 inhibition) |
Comparative Reactivity of Thioxo Derivatives
Catalytic Efficiency in Cross-Coupling
| Catalyst | Coupling Partner | Yield |
|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 60% |
| Pd(OAc)₂/XPhos | 4-Methoxyphenylboronic acid | 55% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thioxoquinazolinones in cancer therapy. The compound's structural similarity to known anticancer agents suggests it could inhibit key proteins involved in cancer cell proliferation. For instance, compounds with similar scaffolds have been explored for their ability to target polo-like kinase 1 (Plk1), a protein often overexpressed in various cancers. Inhibiting Plk1 can disrupt cancer cell mitosis and induce apoptosis, making it a promising target for drug development .
Neurological Disorders
The piperidine moiety present in this compound has been associated with neuroprotective effects and modulation of neurotransmitter systems. As NMDA receptor antagonists, derivatives of piperidine have shown promise in treating conditions like Alzheimer's disease and schizophrenia . Research indicates that modifications to the quinazolinone scaffold can enhance the selectivity and potency of these compounds against neurological targets.
Synthesis and Derivatives
The synthesis of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves cyclization reactions starting from appropriate precursors like isatoic anhydride or anthranilic acid. The use of carbon disulfide and bases such as potassium hydroxide facilitates the formation of the thioxo group .
Table 1: Synthetic Pathways for Quinazolinone Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Isatoic anhydride + Amine | Intermediate (2-Aminobenzamide) |
| 2 | Carbon disulfide + KOH | Cyclized product (Thioxoquinazolinone) |
| 3 | Hydrazine + Ethanol | Final product (Thioxoquinazolinone derivative) |
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in preclinical models:
- Inhibition of Plk1 : A study identified a series of thioxoquinazolinones that selectively inhibit Plk1 PBD activity with low cytotoxicity, suggesting that modifications to the thioxo group can enhance therapeutic profiles against cancer cells .
- Neuroprotective Effects : Research on piperidine derivatives indicated their potential in modulating synaptic transmission and neuroprotection in animal models of neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolinones have revealed that substitutions on the benzyl ring significantly affect biological activity, highlighting the importance of chemical diversity in drug design .
Mechanism of Action
The mechanism of action of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The piperidine ring and quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with analogous compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The piperidinyl group at position 6 in the target compound enhances lipophilicity compared to morpholino or pyridinyl substituents in analogues (e.g., rac-2-methyl-6-morpholino-3-phenyl-2,3-dihydroquinazolin-4(1H)-one) . This modification may improve blood-brain barrier penetration in neurological targets. Thioxo vs. Oxo Groups: Replacement of the thioxo group with oxo (e.g., in pyrido[2,3-d]pyrimidin-4(3H)-ones) reduces hydrogen-bonding capacity, correlating with lower antimicrobial activity . Halogen Substituents: 6-Chloro or 6-bromo derivatives (e.g., compound 3b in ) show reduced potency compared to trifluoromethylphenyl-substituted analogues, suggesting steric and electronic factors influence target binding .
Antitumor Potential: The pyridazinylthio derivative (compound 221 in ) exhibits superior antitumor activity to the target compound, likely due to the iodine atom enhancing electrophilicity and DNA intercalation .
Insecticidal Activity: Chloropyridinyl-substituted dihydroquinazolinones (e.g., Zhou et al.’s compound ) demonstrate exceptional insecticidal activity (EC₅₀ <1 µg/mL), outperforming the target compound, which lacks analogous substituents .
Biological Activity
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core, a thio group, and a piperidine moiety, which contribute to its biological properties.
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate potent activity against various strains of bacteria and fungi. The introduction of thio groups in the quinazolinone structure has been linked to enhanced antimicrobial efficacy due to improved interaction with microbial targets .
Antitubercular Activity
A related study highlighted that quinazolinones with specific substitutions could inhibit Mycobacterium tuberculosis (Mtb). The structural modifications in the quinazolinone core, including thio substitutions, were found to play a crucial role in enhancing antitubercular activity . The compound's ability to modulate enzyme activity within the bacterial metabolic pathways is a key factor in its effectiveness.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It has been suggested that the piperidine ring may contribute to its ability to act on inflammatory pathways, potentially through inhibition of specific receptors involved in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Piperidine Substitution : The presence of the piperidine moiety is critical for enhancing binding affinity to biological targets.
- Thio Group Impact : The thio substitution at position 2 significantly increases antimicrobial and antitubercular activities compared to non-thio analogs.
- Benzyl Group Influence : Variations in the benzyl substituent affect the overall potency and selectivity for different biological targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinazolinone derivatives demonstrated that compounds similar to 3-benzyl-6-(piperidin-1-yl)-2-thioxo exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 3-benzyl derivative A | 5 | 8 |
| 3-benzyl derivative B | 10 | 15 |
| 3-benzyl derivative C | 3 | 5 |
Case Study 2: Antitubercular Activity
In another investigation focusing on antitubercular activity, compounds structurally related to 3-benzyl-6-(piperidin-1-yl)-2-thioxo were tested against M. tuberculosis. Results indicated that certain modifications led to compounds with MIC values as low as 0.15 µM, showcasing their potential as therapeutic agents.
| Compound | MIC (µM) against M. tuberculosis |
|---|---|
| Compound X | 0.15 |
| Compound Y | 0.50 |
| Compound Z | >10 |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A common route involves reacting anthranilic acid derivatives with primary amines and thiocarbonyl agents. For example, sodium dithiocarbamate intermediates (formed from amines and carbon disulfide) can react with methyl anthranilate under reflux in ethanol, cyclizing to form the quinazolinone core . Alternative methods use dithiocarbamate-anthranilic acid reactions under solvent-free conditions for improved efficiency .
Q. How is the crystal structure of quinazolinone derivatives confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic space group P2₁ was used for a related compound, with unit cell parameters (α, β, c) and refinement via SHELXL software . Pre-experimental spectroscopic validation (NMR, IR) ensures intermediate purity before crystallization .
Q. What biological activities are reported for this compound class?
- Methodological Answer : Quinazolinones with thioxo groups exhibit antifungal activity (e.g., against Aspergillus fumigatus via protein interaction studies) and anti-leishmanial properties (targeting Leishmania enzymes like pyridoxal kinase) . Preliminary screens involve in vitro growth inhibition assays followed by proteomic profiling .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Reaction parameters like solvent choice (ethanol vs. DMSO), temperature (reflux vs. room temperature), and catalyst selection (e.g., DBU for cyclization) critically impact yields. For instance, DBU-mediated one-pot synthesis improves efficiency by reducing intermediate isolation steps . Kinetic studies comparing open-chain vs. cyclic intermediates can identify rate-limiting steps .
Q. How do structural modifications influence bioactivity?
- Methodological Answer : Substituents at N(3) (e.g., benzyl groups) and the thioxo moiety are essential. For example, replacing the thioxo group with an oxo group abolishes antifungal activity . Bulky or polar substituents at N(3) reduce potency due to steric clashes with target enzymes, as shown in SAR studies . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like trypanothione reductase .
Q. What computational methods validate target interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (100 ns trajectories) assess ligand-protein complex stability. MM/PBSA calculations quantify binding free energies, while molecular docking identifies key interactions (e.g., hydrogen bonds with Leishmania topoisomerase IB) . Pharmacophore modeling prioritizes derivatives with optimal electronic/steric properties .
Q. How to resolve contradictions in biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or substituent electronic effects. For example, electron-withdrawing groups at C(6) enhance antifungal activity, while electron-donating groups reduce it . Meta-analyses of dose-response curves (IC₅₀ comparisons) and orthogonal assays (e.g., enzymatic vs. cellular) clarify mechanisms .
Q. What strategies validate enzyme inhibition mechanisms?
- Methodological Answer : Competitive inhibition is confirmed via Lineweaver-Burk plots. For in vitro studies, recombinant enzymes (e.g., Leishmania PTR1) are incubated with the compound, and activity is measured spectrophotometrically . Cellular thermal shift assays (CETSA) verify target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
